3,4-Dimethylphenol
Overview
Description
3,4-Dimethylphenol: is an organic compound with the molecular formula C₈H₁₀O 3,4-xylenol and is one of the six isomers of dimethylphenol. This compound is characterized by the presence of two methyl groups attached to the benzene ring at the 3rd and 4th positions, along with a hydroxyl group at the 1st position. It is a colorless to pale yellow solid with a characteristic phenolic odor .
Mechanism of Action
Target of Action
3,4-Dimethylphenol primarily targets the Hepatocyte nuclear factor 4-alpha (HNF4α) . HNF4α is a nuclear receptor that binds to DNA sites required for the transcription of several genes, including alpha 1-antitrypsin, apolipoprotein CIII, and transthyretin . It plays a crucial role in the development of the liver, kidney, and intestine .
Mode of Action
It is known that hnf4α binds to dna sites required for the transcription of several genes . Therefore, it is plausible that this compound may influence the transcriptional activity of HNF4α, leading to changes in the expression of these genes.
Biochemical Pathways
This compound is involved in the meta-cleavage pathway for catechol, which is one of the major routes for the microbial degradation of aromatic compounds . The bacterium Pseudomonas sp. strain CF600 can efficiently degrade phenol, cresols, and this compound via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . The genes for the entire pathway are clustered, and the nucleotide sequences of the genes encoding the first four biochemical steps of the pathway have been determined .
Result of Action
Exposure to this compound can cause toxic effects such as changes in blood pressure and body weight, as well as histopathological changes in the liver, kidney, and spleen .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition due to its flammability . It should also be stored in a dry, cool, and well-ventilated place to maintain its stability . The biological activity of this compound may also be affected by the pH and temperature of its environment, although further studies are needed to confirm these effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-Dimethylphenol are not fully understood yet. It is known that Pseudomonas sp. strain CF600 can metabolize this compound via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . This suggests that this compound can interact with certain enzymes and proteins in this bacterium.
Cellular Effects
It is known to be highly toxic by inhalation, ingestion, or skin absorption . It can cause severe skin burns, eye damage, and is toxic to aquatic life with long-lasting effects
Molecular Mechanism
It is known that it can cause changes in blood pressure and body weight, as well as histopathological changes in the liver, kidney, and spleen
Temporal Effects in Laboratory Settings
It is known that it is hygroscopic and insoluble in water
Dosage Effects in Animal Models
It is known that a dose of 14 mg/kg/day in rats resulted in changes in body weight, blood pressure, and histopathological changes in internal organs
Metabolic Pathways
This compound is involved in the meta-cleavage pathway for catechol, which is one of the major routes for the microbial degradation of aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenol can be synthesized by heating 3,4-xylenol with an equal weight of concentrated sulfuric acid at 103-105°C for 2-3 hours. The mixture is then diluted with four volumes of water, refluxed for 1 hour, and either steam distilled or extracted repeatedly with diethyl ether after cooling to room temperature. The steam distillate is also extracted and evaporated to dryness .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic cracking of isophorone. The process involves adding isophorone, a homogeneous catalyst such as dimethyl carbonate, and an anti-coking agent like dimethyl sulfide into a proportioning tank. The mixture is stirred at room temperature and then fed into a stainless steel coil-type reactor, where it undergoes catalytic cracking at 550-560°C. The resulting product is condensed into liquid and subjected to reduced pressure rectification to obtain this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethylphenol can undergo oxidation reactions to form corresponding quinones.
Substitution: It can react with bromine to form 6-bromo-3,4-dimethylphenol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Fremy’s salt (dipotassium nitrosodisulfonate).
Substitution: Bromine is used for bromination reactions, and trifluoroacetic acid is used for reactions with ethyl cinnamates.
Major Products:
Oxidation: 4,5-Dimethyl-o-benzoquinone.
Substitution: 6-Bromo-3,4-dimethylphenol and dihydrocoumarin derivatives.
Scientific Research Applications
3,4-Dimethylphenol has various applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dimethylphenol
- 2,5-Dimethylphenol
- 2,6-Dimethylphenol
- 3,5-Dimethylphenol
- 4-Hydroxy-1,2-dimethylbenzene
- 4,5-Dimethylphenol
Comparison: 3,4-Dimethylphenol is unique due to the specific positioning of its methyl groups and hydroxyl group, which influences its chemical reactivity and physical properties. For instance, compared to 2,4-dimethylphenol, this compound has different reactivity patterns in substitution reactions due to the relative positions of the substituents on the benzene ring .
Properties
IUPAC Name |
3,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOXTKKNXUZSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | 3,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20261 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024062 | |
Record name | 3,4-Dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024062 | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4-dimethylphenol appears as colorless to light tan crystalline powder or solid. Odor threshold 1.2 mg/L. Taste threshold 0.05 mg/L. (NTP, 1992), Liquid, Colorless to tan solid; Hygroscopic; [CAMEO] White or yellow crystalline solid; [MSDSonline], Solid, Colourless crystalline solid | |
Record name | 3,4-DIMETHYLPHENOL | |
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Record name | Phenol, 3,4-dimethyl- | |
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Record name | 3,4-Dimethylphenol | |
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Record name | 3,4-Dimethylphenol | |
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Record name | 3,4-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/587/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
437 °F at 760 mmHg (NTP, 1992), 225 °C, 227.00 °C. @ 760.00 mm Hg | |
Record name | 3,4-DIMETHYLPHENOL | |
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Record name | 3,4-DIMETHYLPHENOL | |
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Record name | 3,4-Dimethylphenol | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ether, Very sol in benzene, chloroform, Soluble in aromatic solvents, In water, 4.76X10+3 mg/l @ 25 °C., 4.76 mg/mL at 25 °C, slightly soluble in water; soluble in fat, moderately soluble (in ethanol) | |
Record name | 3,4-DIMETHYLPHENOL | |
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Record name | 3,4-DIMETHYLPHENOL | |
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Record name | 3,4-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3,4-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/587/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.983 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.983 @ 20 °C/4 °C | |
Record name | 3,4-DIMETHYLPHENOL | |
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Record name | 3,4-DIMETHYLPHENOL | |
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Vapor Pressure |
1 mmHg at 151.2 °F ; 5 mmHg at 200.8 °F; 10 mmHg at 225.9 °F (NTP, 1992), 0.03 [mmHg], 0.0356 mm Hg @ 25 °C | |
Record name | 3,4-DIMETHYLPHENOL | |
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Record name | 3,4-Dimethylphenol | |
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Color/Form |
Needles from water, Prisms from ligroin | |
CAS No. |
95-65-8 | |
Record name | 3,4-DIMETHYLPHENOL | |
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Record name | 3,4-Dimethylphenol | |
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Record name | 3,4-Xylenol | |
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Melting Point |
144.5 °F (NTP, 1992), 62.5 °C, 62 - 64 °C | |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.